L-Tyrosine, N-[(phenylamino)carbonyl]-
Description
Structure
2D Structure
Properties
CAS No. |
827612-65-7 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-13-8-6-11(7-9-13)10-14(15(20)21)18-16(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,20,21)(H2,17,18,22)/t14-/m0/s1 |
InChI Key |
RBZBYAASZSNZCI-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Properties
The table below compares key parameters of L-Tyrosine, N-[(phenylamino)carbonyl]- with analogous tyrosine derivatives:
Key Observations :
- Substituent Impact: The phenylcarbamoyl group in the target compound increases hydrophobicity compared to glycine derivatives (e.g., N-[(butylamino)carbonyl]glycine) but is less bulky than tert-butyl or benzyloxy substitutions .
- Solubility : Unlike glycine derivatives, tyrosine analogs with aromatic or alkyl substitutions exhibit poor aqueous solubility, necessitating organic solvents for biochemical assays .
Biochemical and Pharmacological Comparisons
- Metabolic Stability : Phenylcarbamoyl-modified tyrosine derivatives are less prone to enzymatic degradation than unmodified tyrosine due to steric hindrance. However, they may still undergo hepatic metabolism via cytochrome P450 isoforms, similar to benzyloxy-substituted analogs .
- Biological Activity : In tetrazolium-based assays (e.g., XTT), phenylcarbamoyl groups enhance electron-transfer efficiency in redox reactions when paired with phenazine methosulfate (PMS), a cofactor that amplifies formazan production . This contrasts with benzyloxy derivatives, which show variable metabolic activity depending on cell line reductive capacity .
- Toxicity : Tyrosine derivatives with aromatic substitutions (e.g., phenylcarbamoyl) may exhibit higher cytotoxicity compared to alkyl-substituted analogs, as seen in studies on N-[(phenylmethoxy)carbonyl]-L-phenylalanyl derivatives .
In Vitro Assay Utility
L-Tyrosine, N-[(phenylamino)carbonyl]- and its analogs are frequently employed in cell viability assays. For instance:
- The XTT tetrazolium reagent (a phenylcarbamoyl-substituted compound) requires PMS to generate water-soluble formazan, enabling rapid absorbance measurements in microculture assays .
- Compared to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), phenylcarbamoyl derivatives like XTT reduce assay time but may show lower sensitivity in certain cell lines .
Drug Development and Stability
- Prodrug Potential: The phenylcarbamoyl group can act as a protective moiety, enhancing the stability of peptide-based drugs. For example, N-[(phenylmethoxy)carbonyl]-modified tyrosine is used in peptide synthesis to prevent unwanted side reactions .
- Environmental Impact : Tyrosine derivatives with hydrophobic substituents (e.g., phenylcarbamoyl) may increase biological oxygen demand (BOD) in aquatic systems, similar to unmodified L-tyrosine .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for L-Tyrosine, N-[(phenylamino)carbonyl]-?
- Methodology :
- Enzymatic synthesis : Utilize tyrosine phenol-lyase to catalyze reactions between phenolics, pyruvate, and ammonia. This method avoids harsh solvents and is scalable for small batches .
- Chemical coupling : React L-tyrosine with phenyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., dichloromethane) under inert gas. Monitor reaction progress via TLC or HPLC to optimize yield .
- Challenges : Enzymatic methods require precise pH and temperature control, while chemical synthesis may produce byproducts requiring purification.
Q. How can researchers characterize the purity and structural integrity of L-Tyrosine, N-[(phenylamino)carbonyl]- derivatives?
- Analytical techniques :
- Mass spectrometry (MS) : Confirm molecular weight (e.g., 561.22 g/mol for dibromo derivatives ).
- Infrared (IR) spectroscopy : Identify carbonyl (C=O) and carbamate (N-C=O) functional groups.
- Nuclear Magnetic Resonance (NMR) : Resolve stereochemistry and substitution patterns (e.g., aromatic protons in phenylamino groups) .
- Data table :
| Property | Value (Example) | Source |
|---|---|---|
| Molecular weight | 561.22 g/mol | |
| PSA (Polar Surface Area) | 197.2 Ų | |
| Predicted boiling point | 954.9±65.0 °C |
Q. What safety protocols are critical when handling L-Tyrosine derivatives?
- Hazards : Derivatives may cause severe eye irritation (Category 1) and increase water BOD (Biological Oxygen Demand) .
- Mitigation :
- Use PPE (gloves, goggles) and work in fume hoods.
- Neutralize waste streams before disposal to minimize environmental impact .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of L-Tyrosine, N-[(phenylamino)carbonyl]- in peptide coupling?
- Approach :
- Use SMILES strings (e.g.,
C(O)(=O)[C@H](CC1=CC=C(O)C=C1)...) to model steric and electronic interactions . - Density Functional Theory (DFT) calculations assess carbamate group stability under nucleophilic attack .
- Validation : Compare predicted vs. experimental NMR/IR spectra to refine computational parameters.
Q. What strategies resolve contradictions in stability data for L-Tyrosine derivatives under varying pH?
- Case study : Discrepancies in hydrolytic stability of carbamate groups.
- Method :
Conduct accelerated degradation studies (pH 2–12, 25–60°C).
Analyze degradation products via LC-MS to identify pH-sensitive bonds.
- Resolution : Carbamate bonds degrade rapidly in alkaline conditions (pH >10), requiring buffered storage at pH 6–8 .
Q. How does L-Tyrosine, N-[(phenylamino)carbonyl]- function in integrin α2β1 inhibition studies?
- Application : The compound’s phenylcarbamoyl moiety binds to integrin’s metal ion-dependent adhesion site (MIDAS), blocking collagen interactions .
- Experimental design :
- Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD).
- Validate inhibition via cell adhesion assays using α2β1-expressing platelets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
